molecular formula C8H9ClN2O3 B11888932 Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate CAS No. 435345-05-4

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate

Cat. No.: B11888932
CAS No.: 435345-05-4
M. Wt: 216.62 g/mol
InChI Key: OCVFRZCHZZMMBI-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate typically involves the reaction of ethyl chlorooxoacetate with 2-amino-5-chloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl chlorooxoacetate: A precursor in the synthesis of the compound.

    2-amino-5-chloropyrazine: Another precursor used in the synthesis.

    Other pyrazine derivatives: Compounds with similar structures but different functional groups.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN2O3C_8H_9ClN_2O_3 and a molecular weight of 216.62 g/mol. The compound features a pyrazine ring with a chloro substituent and an ester functional group, which are critical for its biological interactions .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : this compound has shown potential in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Synthesis

The synthesis of this compound typically involves multiple steps that allow for structural modifications to enhance its biological activity. The general synthetic route includes:

  • Formation of the Pyrazine Ring : Starting from appropriate precursors, the pyrazine structure is formed through cyclization reactions.
  • Chlorination : The introduction of the chloro group at the 6-position is achieved via electrophilic aromatic substitution.
  • Esterification : Finally, the ester functional group is introduced through a reaction with ethyl acetate .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Study BAnticancer EffectsShowed reduced viability in cancer cell lines with IC50 values indicating potency.
Study CEnzyme InhibitionIdentified as a competitive inhibitor for target enzymes involved in metabolic pathways.

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Properties

CAS No.

435345-05-4

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 2-(5-chloro-6-oxo-1H-pyrazin-3-yl)acetate

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)3-5-4-10-8(13)7(9)11-5/h4H,2-3H2,1H3,(H,10,13)

InChI Key

OCVFRZCHZZMMBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC(=O)C(=N1)Cl

Origin of Product

United States

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